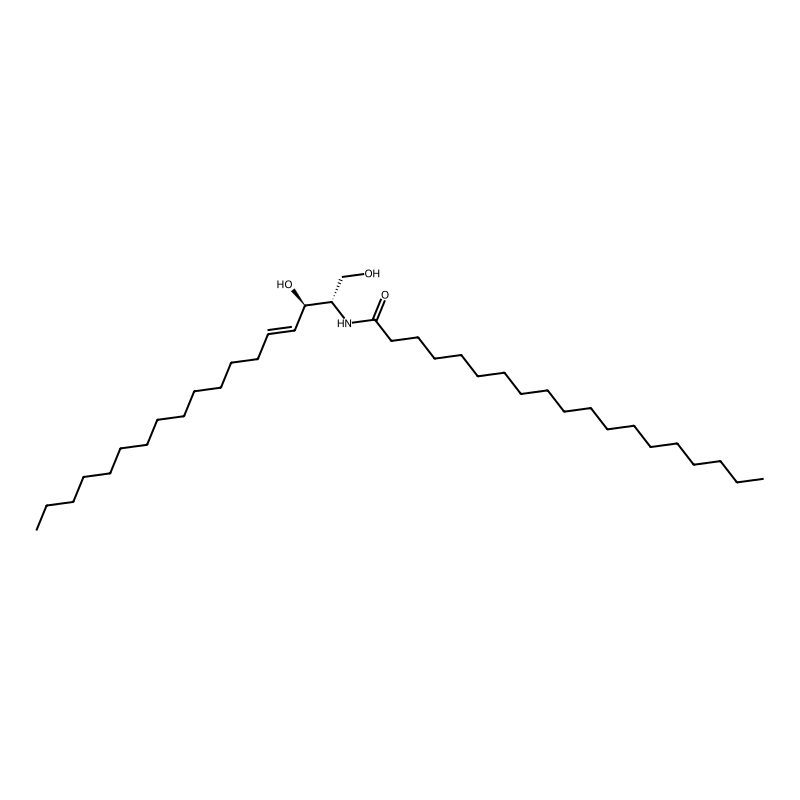

N-(nonadecanoyl)-sphing-4-enine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-(nonadecanoyl)-sphing-4-enine is a complex sphingolipid that features a long-chain fatty acid (nonadecanoyl) linked to a sphingoid base (sphing-4-enine). This compound belongs to a class of lipids known for their structural and functional roles in cellular membranes, signaling pathways, and as bioactive molecules. The nonadecanoyl group, consisting of 19 carbon atoms, contributes to the hydrophobic properties of the molecule, influencing its interaction with biological membranes.

The chemical reactivity of N-(nonadecanoyl)-sphing-4-enine is primarily determined by its functional groups. The sphingoid backbone can undergo various reactions, including:

- Hydrolysis: In the presence of water and specific enzymes (sphingomyelinases), N-(nonadecanoyl)-sphing-4-enine can be hydrolyzed to yield sphingosine and nonadecanoic acid.

- Acylation: The hydroxyl group on the sphingoid base can participate in acylation reactions, forming more complex sphingolipids.

- Phosphorylation: This compound can also be phosphorylated, leading to the formation of sphingosine-1-phosphate, a significant signaling molecule in various biological processes.

N-(nonadecanoyl)-sphing-4-enine exhibits several biological activities:

- Cell Signaling: It plays a role in cell signaling pathways, particularly in apoptosis and cell growth regulation.

- Membrane Structure: As a component of cellular membranes, it contributes to membrane fluidity and integrity.

- Neuroprotective Effects: Some studies suggest that sphingolipids like N-(nonadecanoyl)-sphing-4-enine may have neuroprotective properties, potentially influencing neurodegenerative diseases.

The synthesis of N-(nonadecanoyl)-sphing-4-enine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise construction of the sphingoid base followed by acylation with nonadecanoic acid. Common reagents include activating agents like DCC (dicyclohexylcarbodiimide) for coupling reactions.

- Enzymatic Synthesis: Specific enzymes such as ceramide synthases can catalyze the formation of sphingolipids by combining fatty acids with sphingoid bases.

- Biological Synthesis: In vivo synthesis occurs through metabolic pathways involving serine and palmitoyl-CoA as precursors.

N-(nonadecanoyl)-sphing-4-enine has several applications:

- Biomedical Research: It serves as a model compound for studying sphingolipid metabolism and signaling.

- Pharmaceutical Development: Due to its biological activities, it is investigated for potential therapeutic applications in treating cancer and neurodegenerative diseases.

- Cosmetic Industry: Its moisturizing properties make it suitable for use in skin care formulations.

Studies on N-(nonadecanoyl)-sphing-4-enine interactions focus on its binding with proteins involved in lipid metabolism and signal transduction. For instance:

- Protein Kinases: It may interact with various kinases, influencing phosphorylation cascades.

- Receptors: Binding studies indicate potential interactions with G-protein coupled receptors, which could mediate its biological effects.

N-(nonadecanoyl)-sphing-4-enine shares structural similarities with other sphingolipids but has distinct features due to its unique fatty acid chain length. Here are some similar compounds:

| Compound Name | Fatty Acid Chain Length | Unique Features |

|---|---|---|

| N-(palmitoyl)-sphingosine | 16 | Shorter chain length; common in mammalian cells |

| N-(stearoyl)-sphingosine | 18 | Involved in membrane stability |

| N-(arachidoyl)-sphingosine | 20 | Longer chain; influences membrane properties |

Uniqueness

N-(nonadecanoyl)-sphing-4-enine's uniqueness lies in its specific fatty acid chain length (19 carbons), which may confer distinct biophysical properties compared to other sphingolipids. This characteristic could influence its role in cellular functions and interactions differently than those with shorter or longer chains.